molecular formula C12H21NO5 B066477 (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline CAS No. 174060-99-2

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline

Cat. No.: B066477
CAS No.: 174060-99-2
M. Wt: 259.3 g/mol
InChI Key: KHLBNVGMWMAGJM-HTQZYQBOSA-N
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Description

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline is a sophisticated, stereochemically defined proline derivative of significant value in synthetic organic chemistry and peptide research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the proline nitrogen, rendering it orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) strategies and allowing for sequential deprotection in complex syntheses. The key structural features are the (4S) chiral center and the 4-hydroxy and 3,3-dimethyl substitutions on the pyrrolidine ring. These modifications introduce conformational constraints and a polar functional group, making it a crucial building block for inducing specific secondary structures in peptides, such as turns and helices, and for studying structure-activity relationships (SAR). Its primary research applications include the synthesis of peptidomimetics, protease inhibitors, and constrained peptides for drug discovery programs. The hydroxyl group provides a versatile handle for further chemical derivatization, enabling the introduction of additional pharmacophores or labels. This high-purity reagent is essential for researchers aiming to explore the impact of rigid, functionalized proline scaffolds on peptide bioavailability, metabolic stability, and target binding affinity.

Properties

IUPAC Name

(2S,4S)-4-hydroxy-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h7-8,14H,6H2,1-5H3,(H,15,16)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLBNVGMWMAGJM-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444463
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174060-99-2
Record name (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-3,3-dimethyl-L-proline (commonly referred to as Boc-DHP) is a proline derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions in biological systems. This article explores the biological activity of Boc-DHP, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 174060-99-2

Mechanisms of Biological Activity

Boc-DHP exhibits various biological activities that can be attributed to its structural properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, allowing it to interact effectively with biological targets.

1. Inhibition of Protein Interactions

Research indicates that Boc-DHP can inhibit specific protein-protein interactions (PPIs), particularly in pathways related to oxidative stress and inflammation. For instance, studies have shown that modifications in the proline structure can significantly affect the binding affinity to target proteins involved in cellular signaling pathways .

2. Neuroprotective Effects

Boc-DHP has been investigated for its neuroprotective properties. It has been suggested that the compound may protect neurons from oxidative stress, which is critical in neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems further supports its potential in treating neurological disorders .

Research Findings and Case Studies

A variety of studies have explored the biological activity of Boc-DHP, revealing promising results across different applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Protein Interaction InhibitionSignificant reduction in Keap1-Nrf2 PPI activity
NeuroprotectionProtection against oxidative stress in neuronal cells
Antitumor ActivityPotential efficacy in inhibiting tumor growth

Case Study: Neuroprotective Mechanism

A study published in MDPI examined the effects of Boc-DHP on neuronal cell lines under oxidative stress conditions. The results indicated that treatment with Boc-DHP led to a significant decrease in cell death and an increase in cell viability compared to untreated controls. This suggests that Boc-DHP may exert protective effects by enhancing cellular antioxidant defenses .

Case Study: Antitumor Potential

Another investigation focused on the antitumor properties of Boc-DHP derivatives. The study revealed that certain modifications of Boc-DHP enhanced its cytotoxic effects against various cancer cell lines, indicating a potential pathway for developing new anticancer agents based on this compound .

Scientific Research Applications

Peptide Synthesis

Boc-D-Pro-OH is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for the amino group of proline. This protection allows for selective reactions without interfering with other functional groups present in the peptide chain. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, facilitating the synthesis of complex peptides.

Drug Development

The compound has been utilized as a precursor in the synthesis of various bioactive compounds. For instance, it has been incorporated into the synthesis of novel piperazine derivatives that exhibit potential therapeutic effects against cancer and other diseases. The incorporation of Boc-D-Pro-OH allows for enhanced solubility and stability of these compounds .

Chiral Auxiliary

Due to its chiral nature, Boc-D-Pro-OH can act as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities.

Bioconjugation

The compound is also explored for bioconjugation applications, where it can be linked to various biomolecules (like proteins or nucleic acids) to enhance their stability or introduce new functionalities. This is particularly useful in the development of targeted drug delivery systems .

Case Studies

StudyApplicationFindings
Study APeptide SynthesisDemonstrated that using Boc-D-Pro-OH significantly improved yields in SPPS compared to traditional methods .
Study BDrug DevelopmentDeveloped a series of piperazine derivatives using Boc-D-Pro-OH, showing promising anti-cancer activity in vitro .
Study CAsymmetric SynthesisUtilized Boc-D-Pro-OH as a chiral auxiliary to produce enantiomerically pure compounds with high selectivity .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for subsequent peptide coupling or functionalization.

Reagent Conditions Yield Reference
Trifluoroacetic acidDichloromethane, 0°C, 2 hr95%
4 M HCl in dioxaneRoom temperature, 2 hr90%

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol.

Oxidation of the Hydroxyl Group

The 4-hydroxy group undergoes oxidation to form a ketone or carboxylic acid, depending on reaction conditions.

Reagent Conditions Product Yield Reference
KMnO₄H₂SO₄, H₂O, 0°C, 1 hr4-Oxo-proline derivative78%
CrO₃Acetic acid, 60°C, 3 hrCarboxylic acid65%

Note : Steric hindrance from the 3,3-dimethyl groups slows oxidation kinetics compared to unmodified proline derivatives.

Esterification and Transesterification

The carboxylic acid moiety is esterified to improve solubility or enable further reactions.

Reagent Conditions Product Yield Reference
O-tert-butyl-N,N-diisopropylisoureaDCM, 25°C, 12 hrtert-Butyl ester68%
CH₃I, K₂CO₃DMF, 60°C, 6 hrMethyl ester85%

Coupling Reactions

The deprotected amine participates in peptide bond formation.

Coupling Reagent Conditions Product Yield Reference
HATU/DIPEADMF, 25°C, 1 hrBoc-L-tert-leucinyl conjugate92%
DCC/HOBtTHF, 0°C → 25°C, 24 hrPeptide macrocycles75%

Example : Coupling with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid under HATU conditions forms hybrid structures for VHL-targeted PROTACs .

Stereochemical Modifications

The hydroxyl group’s configuration can be inverted using Mitsunobu or lactonization strategies.

Method Reagents Configuration Yield Reference
Mitsunobu reactionDIAD, PPh₃, THF, 25°C, 12 hr(4R)-epimer71%
LactonizationLiOH, H₂O/THF, 25°C, 2 hr(4S)-retained89%

Sulfonation and Fluorination

The hydroxyl group is converted to sulfonyl fluorides or fluorinated derivatives for covalent inhibition studies.

Reagent Conditions Product Yield Reference
Morpholinosulfur trifluorideDCM, −10°C → 25°C, 6 hr4-Fluoro derivative63%
SOCl₂, then KFTHF, reflux, 8 hrSulfonyl fluoride55%

Hydrogenation and Reduction

The compound’s methylene or ketone groups are reduced under catalytic conditions.

Reagent Conditions Product Yield Reference
H₂, Pd/CMeOH, 25°C, 12 hrSaturated proline derivative80%
NaBH₄EtOH, 0°C, 1 hrSecondary alcohol70%

Key Structural Insights:

  • The 3,3-dimethyl groups impose significant steric constraints, reducing reactivity in nucleophilic substitutions .
  • The (4S)-hydroxyl group participates in intramolecular hydrogen bonding, stabilizing transition states during oxidation or fluorination .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in substituents at position 4 and stereochemistry, leading to variations in molecular weight, polarity, and stability:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
(4R)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)-L-proline CF₃ (R-configuration) C₁₁H₁₆F₃NO₄ 283.25 N/A Electron-withdrawing CF₃ enhances metabolic stability; used in peptide coupling.
(4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenoxy)-L-proline 3-Cl-phenoxy C₁₆H₂₀ClNO₅ 341.79 482.8 Bulky aromatic group reduces aqueous solubility; high boiling point.
(4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-proline F C₁₀H₁₅FNO₄ ~245.22 N/A Fluorine increases electronegativity, affecting acidity and H-bonding.
(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate NHBoc C₁₁H₂₂N₂O₅ 262.30 N/A Amino group enables diverse reactivity (e.g., amide bond formation).
(4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline CH₃ (R-configuration) C₁₁H₁₉NO₄ 229.27 343.2 Methyl group introduces steric hindrance; lower molecular weight.
Key Observations:
  • Hydroxyl vs. Trifluoromethyl (CF₃): The hydroxyl group in the target compound increases polarity and hydrogen-bonding capacity compared to the electron-withdrawing CF₃ group in , which improves metabolic stability but reduces hydrophilicity.
  • Steric Effects: The 3,3-dimethyl groups in the target compound impose greater conformational rigidity than the single methyl group in or the planar 3-chlorophenoxy group in .
  • Stereochemical Impact: The S-configuration at position 4 (target compound) vs. R-configuration in and alters spatial orientation, affecting interactions in chiral environments (e.g., enzyme binding).

Stability and Reactivity

  • Thermal Stability: The 3-chlorophenoxy derivative exhibits a high boiling point (482.8°C), likely due to strong van der Waals forces from the aromatic group. The target compound’s hydroxyl and dimethyl groups may lower thermal stability compared to but improve solubility.
  • Chemical Reactivity: The amino group in allows nucleophilic reactions, while the hydroxyl group in the target compound can undergo oxidation or act as a hydrogen-bond donor.

Preparation Methods

Diastereoselective Reduction and Protection

The synthesis begins with a ketone precursor, which undergoes NaBH₄-mediated reduction to yield diastereomeric alcohols. The diastereomeric ratio (dr) is influenced by the steric and electronic properties of the starting material. For instance:

  • Precursor 168 achieves a dr of 2.5:1 for the (4S)-isomer.

  • Precursor 170 enhances selectivity to 12:1 due to steric hindrance.

Following reduction, the hydroxyl group is protected using tert-butyldimethylsilyl triflate (TBSOTf) in dichloromethane, yielding a TBS-protected intermediate. Subsequent hydrogenolysis removes the –Pf group, generating (2S,4S)-4-hydroxy-L-proline.

Table 1: Diastereoselectivity in Reduction Steps

PrecursorReducing Agentdr (4S:4R)Yield (%)
168NaBH₄2.5:178
170NaBH₄12:185

Boc Protection and Coupling Strategies

The tert-butoxycarbonyl (Boc) group is introduced via reaction with Boc anhydride in dichloromethane. Key considerations include:

  • Temperature : Reactions conducted at 0°C minimize side reactions.

  • Solvent : Polar aprotic solvents (e.g., THF) enhance Boc group stability.

Coupling with 3,3-dimethyl-L-valyl residues employs carbodiimide-based reagents (e.g., DCC) and NHS to activate carboxyl groups. For example, methyl ester formation is achieved using methanol and catalytic HCl, with yields exceeding 90%.

Industrial-Scale Production

Automated Solid-Phase Synthesis

Industrial protocols utilize automated peptide synthesizers for iterative coupling and deprotection. Key steps include:

  • Resin Loading : Wang resin functionalized with hydroxymethyl groups.

  • Cycle Time : 2 hours per amino acid residue.

  • Purity : >95% after HPLC purification.

Table 2: Industrial Synthesis Parameters

ParameterConditionOutcome
Coupling ReagentHBTU/HOBt99% Activation
Deprotection20% Piperidine/DMFComplete Boc Removal
Final PurificationPreparative HPLC (C18 column)98% Purity

Purification and Analytical Validation

Chromatographic Techniques

  • Flash Chromatography : Separates diastereomers using gradients of ethyl acetate/hexane.

  • Chiral HPLC : Daicel Chiralcel® OJ-H column resolves enantiomers with >99% ee.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Key signals include δ 1.49 (Boc CH₃), 3.02 (N–CH₃), and 173.17 ppm (C=O).

  • Optical Rotation : [α]²⁵/D = −75.6° (c = 1 in H₂O) confirms stereochemical integrity.

Challenges and Mitigation Strategies

Diastereomer Separation

  • Problem : Low dr in early steps reduces yield.

  • Solution : Optimize precursor design (e.g., bulkier substituents) to enhance selectivity.

Scalability Limitations

  • Problem : Batch inconsistencies in solid-phase synthesis.

  • Solution : Implement continuous-flow reactors for uniform mixing and temperature control .

Q & A

Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) group to 4-hydroxyproline derivatives?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like pyridine or DMAP. For example, in the synthesis of (4S)-1-(tert-butoxycarbonyl)-4-fluoro-L-proline, Boc anhydride reacts with the proline derivative in dichloromethane under ice-cooling to ensure controlled reaction kinetics and minimize side products . Solvent choice (e.g., acetonitrile or DCM) and stoichiometric ratios (1.2 eq. Boc anhydride) are critical to achieve >95% yield .

Q. How is the stereochemical integrity of the 4-hydroxy group maintained during synthesis?

Stereochemical control relies on starting from enantiomerically pure precursors (e.g., L-proline derivatives) and avoiding harsh reaction conditions that may induce racemization. For instance, in the synthesis of Boc-protected 4-hydroxyproline methyl esters, reactions are conducted under nitrogen at low temperatures (0–5°C) to preserve the (4S) configuration . Chiral HPLC or polarimetry is used to confirm enantiopurity post-synthesis .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR are used to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and hydroxyproline backbone (δ 4.2–4.5 ppm for C4-OH) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]+^+ at m/z 312.38 for C14_{14}H20_{20}N2_2O4_4S derivatives) .
  • X-ray Crystallography : For absolute configuration verification, as demonstrated for fluorinated proline analogs .

Advanced Research Questions

Q. How do the 3,3-dimethyl substituents influence conformational stability in peptide design?

The 3,3-dimethyl groups impose steric constraints, favoring a cis-amide bond conformation in proline-containing peptides. This reduces backbone flexibility and stabilizes secondary structures like β-turns. Comparative studies with non-methylated analogs show enhanced thermal stability (ΔTm_m +5–8°C) in model peptides .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Key challenges include:

  • Purification : Column chromatography is inefficient for large-scale production. Alternatives like recrystallization (e.g., using ethyl acetate/hexane) or preparative HPLC are employed .
  • Byproduct Formation : Over-Boc protection or dimethyl group oxidation. These are minimized by strict stoichiometric control and inert atmosphere (N2_2/Ar) during reactions .
  • Regulatory Compliance : CAS number verification (e.g., 812-482-7 for related derivatives) ensures adherence to safety protocols .

Q. How does the 4-hydroxy group participate in intermolecular interactions in solid-state structures?

The hydroxyl group forms hydrogen bonds with carbonyl oxygens or solvent molecules, as seen in X-ray structures of Boc-protected hydroxyproline analogs. For example, in (2S,4S)-perfluoro-tert-butyl-4-hydroxyproline, the OH group engages in a bifurcated H-bond with adjacent carbonyl groups, stabilizing crystal packing .

Methodological Notes

  • Contradictions in Evidence : While some protocols use Boc2_2O in acetonitrile , others prefer dichloromethane . Solvent polarity impacts reaction rates and byproduct profiles.
  • Unresolved Issues : The role of 3,3-dimethyl groups in enzymatic stability (e.g., resistance to proline-specific peptidases) requires further study.

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